Alanine, N-piperonyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine, N-piperonyl- is a compound that combines the amino acid alanine with a piperonyl group Alanine is a non-essential amino acid that plays a crucial role in protein synthesis and metabolism The piperonyl group is derived from piperonal, an aromatic aldehyde with a characteristic cherry-like aroma, commonly found in black pepper (Piper nigrum)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alanine, N-piperonyl- typically involves the reaction of alanine with piperonal. One common method is the reductive amination of piperonal with alanine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: Industrial production of Alanine, N-piperonyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Alanine, N-piperonyl- can undergo various chemical reactions, including:
Oxidation: The piperonyl group can be oxidized to form piperonylic acid.
Reduction: The aldehyde group in piperonal can be reduced to form piperonyl alcohol.
Substitution: The amino group in alanine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Piperonylic acid.
Reduction: Piperonyl alcohol.
Substitution: Various substituted alanine derivatives.
Scientific Research Applications
Alanine, N-piperonyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Alanine, N-piperonyl- involves its interaction with specific molecular targets. The piperonyl group can enhance the compound’s ability to cross cell membranes and interact with intracellular proteins. The alanine moiety can participate in metabolic pathways, influencing cellular processes such as protein synthesis and energy production.
Comparison with Similar Compounds
Piperine: An alkaloid found in black pepper with bio-enhancing properties.
Piperonal: An aromatic aldehyde with a cherry-like aroma, used in flavor and fragrance industries.
Alanine derivatives: Various substituted alanine compounds with different functional groups.
Uniqueness: Alanine, N-piperonyl- is unique due to the combination of the amino acid alanine and the piperonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
3201-30-7 |
---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylamino)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-7(11(13)14)12-5-8-2-3-9-10(4-8)16-6-15-9/h2-4,7,12H,5-6H2,1H3,(H,13,14) |
InChI Key |
LMYHQSMZZIZIOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.